molecular formula C15H17N3O5S B2780747 3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one CAS No. 1252094-19-1

3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one

Cat. No.: B2780747
CAS No.: 1252094-19-1
M. Wt: 351.38
InChI Key: KEDLOKLGFZHPDU-UHFFFAOYSA-N
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Description

3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one is a sophisticated chemical hybrid featuring both azetidinone and thiazolidinone pharmacophores, making it a compound of significant interest in medicinal chemistry and drug discovery research. The presence of the 2-azetidinone (beta-lactam) core is a key structural motif known in research for its role as a cholesterol absorption inhibitor . Concurrently, the 1,3-thiazolidin-2-one moiety is a privileged scaffold widely recognized for its diverse pharmacological potential, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities . This molecular architecture positions the compound as a valuable candidate for investigating novel therapeutic agents, particularly for studying structure-activity relationships (SAR) and multitarget therapies. Researchers can utilize this compound to explore its mechanism of action, which may involve interaction with various biological proteins and enzymes, a characteristic enabled by the mesoionic properties often associated with such heterocyclic systems that facilitate crossing biological membranes . It is also an important intermediate for the synthesis of more complex molecules in organic chemistry. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-[1-(2-methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-23-8-6-16-12(10-2-4-11(5-3-10)18(21)22)13(14(16)19)17-7-9-24-15(17)20/h2-5,12-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDLOKLGFZHPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(C1=O)N2CCSC2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₇N₃O₅S
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 1252094-19-1

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit considerable antimicrobial properties. The compound has been tested against various bacterial strains, showing inhibition of growth, particularly against Gram-positive bacteria. Its structure, featuring a thiazolidinone ring and a nitrophenyl group, is believed to enhance its interaction with bacterial cell walls.

2. Anti-inflammatory Effects

The compound's anti-inflammatory potential was evaluated through various in vitro and in vivo studies. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This selectivity suggests that it may serve as a therapeutic agent for inflammatory diseases without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Cytotoxicity and Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in human breast cancer cells .

The proposed mechanism of action for this compound includes:

  • Inhibition of COX Enzymes : By selectively inhibiting COX-2 over COX-1, it reduces the production of pro-inflammatory mediators.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the efficacy of this compound:

Case Study 1: Anti-inflammatory Efficacy

In a study involving carrageenan-induced paw edema in rats, administration of the compound significantly reduced swelling compared to control groups. This suggests its potential use as an anti-inflammatory agent in clinical settings .

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxicity of the compound on MCF-7 (breast cancer) cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .

Data Summary Table

Biological Activity Effect Observed Study Reference
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryReduced paw edema in rats
CytotoxicityInduction of apoptosis in MCF-7 cells

Scientific Research Applications

Structural Overview

This compound features a thiazolidinone moiety and an azetidinone framework, which are both known for their diverse biological activities. The presence of the 4-nitrophenyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that compounds with thiazolidinone structures exhibit significant antimicrobial activities. For instance, functionalized thiazolidinones have been reported to possess antibacterial and antifungal properties. The specific compound under study may similarly exhibit these characteristics due to its structural analogies with known antimicrobial agents .

Antitumor Activity

A study highlighted the potential of thiazolidinone derivatives as anticancer agents. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. The azetidinone component may contribute to this activity through interaction with specific cellular pathways .

Anti-inflammatory Effects

Compounds similar to the one have been documented for their anti-inflammatory effects. The thiazolidinone ring can modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Synthesis of Novel Derivatives

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological properties. For example, variations in the substituents on the thiazolidinone or azetidinone rings can yield compounds with tailored activities against specific pathogens or tumors .

Role as a Building Block

In organic synthesis, this compound can be utilized as a building block for constructing other pharmacologically relevant molecules. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions) makes it valuable for developing new therapeutic agents .

Antimicrobial Activity Case Study

A recent study demonstrated that a related thiazolidinone derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis, which is critical for its antimicrobial efficacy .

Anticancer Study

In vitro studies have shown that thiazolidinone derivatives can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The specific compound's structural features may enhance its binding affinity to target proteins involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidinone-Based Analogs

  • 3-(Naphthalen-2-yloxy)-4-(4-nitrophenyl)-1-phenylazetidin-2-one (3f) Structure: Contains a 4-nitrophenyl-substituted azetidinone but lacks the thiazolidinone ring. Instead, it has a naphthyloxy group. Synthesis: Achieved via cyclization of imines with carboxylic acids using Silphos (yield: 93%) .
  • 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Structure: Azetidinone with 4-nitrophenyl and chloro substituents, linked to a benzoic acid group. Synthesis: Reacts 4-(4-nitrobenzylideneamino)benzoic acid with chloroacetyl chloride (yield: ~65%) . Key Difference: The benzoic acid moiety introduces carboxylate functionality, contrasting with the target’s thiazolidinone-methoxyethyl system.

Thiazolidinone-Based Analogs

  • N-[2-(2-Nitrophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide (4l) Structure: Thiazolidinone with a 2-nitrophenyl group and diphenylacetamide side chain. Key Difference: The 2-nitrophenyl group (vs. 4-nitrophenyl in the target) alters electronic effects and steric hindrance .
  • 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Structure: Thiazolidinone fused with a thiadiazole ring and substituted with fluorophenyl and methoxyphenyl groups.

Hybrid Azetidinone-Thiazolidinone Derivatives

  • 1-((Dimethylamino)methyl)-3-(4-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-yl)phenylimino)-5-nitroindolin-2-one (15) Structure: Combines thiazolidinone with indolinone and nitro groups. Properties: Shows a melting point of 220–222°C and EI-MS m/z: 531 (M⁺). The methoxyphenyl group mimics the target’s methoxyethyl but lacks the azetidinone core .

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Notable Properties/Activities Reference
Target Compound Azetidinone + Thiazolidinone 2-Methoxyethyl, 4-nitrophenyl Potential dual-target activity
3f (azetidinone) Azetidinone 4-Nitrophenyl, naphthyloxy High-yield synthesis (93%)
4l (thiazolidinone) Thiazolidinone 2-Nitrophenyl, diphenylacetamide IR: 3265 cm⁻¹ (N-H stretch)
Compound 15 (thiazolidinone-indolinone) Thiazolidinone + Indolinone Methoxyphenyl, nitro EI-MS: m/z 531; Anal. C 61.00%

Key Observations:

  • Solubility : The 2-methoxyethyl group in the target may improve aqueous solubility compared to purely aromatic substituents in analogs like 3f .
  • Biological Potential: Azetidinones in exhibit anticonvulsant activity, suggesting the target’s β-lactam core could confer neuroactivity. Thiazolidinones in are linked to anticancer properties, implying possible dual mechanisms .

Q & A

Q. What are the optimized multi-step synthetic routes for 3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves:

Formation of the azetidinone core : Cyclocondensation of substituted β-lactam precursors with nitrophenyl groups under basic conditions (e.g., KOH/ethanol) .

Introduction of the thiazolidinone moiety : Reaction with thiourea derivatives in refluxing ethanol, followed by coupling with 2-methoxyethylamine .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. Key Optimization Strategies :

  • Temperature control : Maintain reflux (70–80°C) to avoid side reactions during cyclization .
  • Catalyst use : Triethylamine for deprotonation in coupling steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of nitro groups .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm substituent positions (e.g., methoxyethyl protons at δ 3.2–3.5 ppm; nitrophenyl aromatic protons at δ 7.5–8.1 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the azetidinone-thiazolidinone junction .
  • X-ray Crystallography :
    • Single-crystal analysis verifies stereochemistry (e.g., Z-configuration of exocyclic double bonds) and bond lengths (e.g., C=O at 1.21 Å) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 461.6) .

Q. What in vitro biological screening protocols are recommended for assessing the antimicrobial and anticancer potential of this compound?

Methodological Answer:

  • Antimicrobial Activity :
    • Broth microdilution (MIC assay) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Zone of inhibition : Agar diffusion at 100 µg/mL .
  • Anticancer Screening :
    • MTT assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hours, IC50 calculation .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Advanced Research Questions

Q. How can computational modeling be applied to predict the binding affinity and mechanism of action against target enzymes?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model interactions with enzymes (e.g., β-lactamases, COX-2). Focus on hydrogen bonds between the nitro group and catalytic residues (e.g., Ser130 in β-lactamases) .
  • MD Simulations :
    • GROMACS for 100 ns trajectories to assess stability of ligand-enzyme complexes .
  • QSAR Studies :
    • Correlate substituent electronegativity (e.g., nitro vs. methoxy) with bioactivity .

Q. What strategies resolve discrepancies in biological activity data between structurally similar thiazolidinone derivatives?

Methodological Answer:

  • Structural-Activity Comparison :
    • Tabulate substituent effects (Table 1):
Substituent PositionBioactivity (IC50, µM)Reference
4-Nitrophenyl12.3 (MCF-7)
3-Nitrophenyl28.7 (MCF-7)
  • Mechanistic Studies :
    • Use enzyme inhibition assays (e.g., β-lactamase inhibition) to isolate target-specific effects .
  • Batch Consistency Checks :
    • HPLC purity analysis (>95%) to rule out synthetic variability .

Q. What methodologies are employed to study the metabolic stability and toxicity profile in preclinical models?

Methodological Answer:

  • Metabolic Stability :
    • Liver microsome assays : Incubate with rat/human microsomes; monitor parent compound depletion via LC-MS .
  • Toxicity Screening :
    • Ames test : Assess mutagenicity in Salmonella strains TA98/TA100 .
    • hERG assay : Patch-clamp to evaluate cardiac toxicity risks .
  • Pharmacokinetics :
    • Oral bioavailability : Administer 10 mg/kg in rodents; plasma concentration via LC-MS/MS .

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